Aqueous Thermal Stability: CETPent vs. CETP Half-Life at Cooking-Relevant Conditions
Under aqueous heat treatment conditions (100 °C), 1-cyano-2,3-epithiopropane (CETP) exhibits a half-life of only 68 min at pH 5 and a drastically reduced 6 min at pH 7, leading to rapid degradation and formation of 2-aminothiophene and dimeric byproducts [1]. In contrast, under the same experimental conditions, thiiranebutanenitrile (CETPent) was found to be markedly more stable, and was not reported to undergo the rapid degradation characteristic of CETP [1]. This stability differential is a direct consequence of the increased alkylene chain length separating the thiirane ring from the nitrile group.
| Evidence Dimension | Aqueous thermal half-life at 100 °C |
|---|---|
| Target Compound Data | Thiiranebutanenitrile (CETPent): Substantially more stable; no rapid degradation or 2-aminothiophene formation observed under identical conditions [1] |
| Comparator Or Baseline | 1-Cyano-2,3-epithiopropane (CETP): t₁/₂ = 68 min at pH 5; t₁/₂ = 6 min at pH 7 [1] |
| Quantified Difference | CETPent is qualitatively and quantitatively more stable than CETP under all tested aqueous heating conditions; CETP degrades >10× faster at neutral pH |
| Conditions | Aqueous heat treatment at 100 °C; pH 5 and pH 7 buffered conditions; products analyzed by NMR and HPLC-MS (Hanschen et al., Food Chemistry, 2018) |
Why This Matters
For procurement of an epithionitrile analytical standard intended for use in aqueous-based assays, food processing simulation studies, or thermal stability testing, CETPent is the appropriate choice over CETP due to its demonstrated resistance to heat- and pH-dependent degradation, reducing the risk of confounding by degradation artifacts.
- [1] Hanschen, F. S., Kaufmann, M., Kupke, F., Hackl, T., Kroh, L. W., Rohn, S., & Schreiner, M. (2018). Brassica vegetables as sources of epithionitriles: Novel secondary products formed during cooking. Food Chemistry, 245, 564–569. View Source
